Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a morpholine ring, a fluorobenzyl group, and an ethyl ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoate core: This can be achieved through a Friedel-Crafts acylation reaction.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions.
Attachment of the fluorobenzyl group: This can be done using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Esterification: The final step involves the esterification of the benzoate core with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity. The morpholine ring can interact with hydrophilic regions of the target, while the benzoate core provides structural stability.
Comparison with Similar Compounds
Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:
Ethyl 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate: Similar structure but with a different substitution pattern on the benzyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C27H29FN2O4 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C27H29FN2O4/c1-2-33-27(31)25-17-23(10-11-26(25)30-12-14-32-15-13-30)29-18-21-4-3-5-24(16-21)34-19-20-6-8-22(28)9-7-20/h3-11,16-17,29H,2,12-15,18-19H2,1H3 |
InChI Key |
XBMXLCGKRKIBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F)N4CCOCC4 |
Origin of Product |
United States |
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